[(S)-1-(2-Amino-acetyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester
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Overview
Description
[(S)-1-(2-Amino-acetyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester is a complex organic compound with potential applications in various fields of chemistry, biology, and medicine. This compound features a piperidine ring, an amino-acetyl group, and a carbamic acid benzyl ester moiety, making it a versatile molecule for synthetic and research purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(S)-1-(2-Amino-acetyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester typically involves multiple steps, including the formation of the piperidine ring, the introduction of the amino-acetyl group, and the esterification with isopropyl-carbamic acid benzyl ester. Common synthetic routes may involve:
Formation of Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Amino-Acetyl Group: This step may involve the use of reagents such as acetic anhydride and ammonia under controlled conditions.
Esterification: The final step involves the esterification of the intermediate compound with isopropyl-carbamic acid benzyl ester using reagents like benzyl chloroformate and a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
[(S)-1-(2-Amino-acetyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amino-acetyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under mild conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
[(S)-1-(2-Amino-acetyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of [(S)-1-(2-Amino-acetyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- [(S)-1-(2-Amino-acetyl)-piperidin-3-yl]-methyl-carbamic acid benzyl ester
- [(S)-1-(2-Amino-acetyl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester
Uniqueness
[(S)-1-(2-Amino-acetyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a piperidine ring, amino-acetyl group, and isopropyl-carbamic acid benzyl ester moiety makes it particularly versatile for various applications.
Properties
IUPAC Name |
benzyl N-[(3S)-1-(2-aminoacetyl)piperidin-3-yl]-N-propan-2-ylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3/c1-14(2)21(16-9-6-10-20(12-16)17(22)11-19)18(23)24-13-15-7-4-3-5-8-15/h3-5,7-8,14,16H,6,9-13,19H2,1-2H3/t16-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLFVBOYDDVNHIO-INIZCTEOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1CCCN(C1)C(=O)CN)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N([C@H]1CCCN(C1)C(=O)CN)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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